chemical properties of 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid
chemical properties of 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid
This guide details the chemical properties, synthesis, and applications of 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid , a specialized organoboron compound utilized primarily as a reversible covalent inhibitor in medicinal chemistry and a functionalized building block in organic synthesis.
Part 1: Structural Analysis & Physicochemical Profile
Chemical Identity[1][2][3]
-
Systematic Name:
-[2-Fluoro-3-[(trifluoroacetyl)amino]phenyl]-boronic acid -
Key Substituents:
-
C2-Fluorine: Ortho-positioned electron-withdrawing group (EWG).
-
C3-Trifluoroacetamido: Meta-positioned strong EWG and hydrogen bond donor.
-
-
Molecular Formula:
-
Molecular Weight: ~250.94 g/mol
Electronic Properties & Lewis Acidity
The reactivity of this compound is defined by the synergy between the boron center and its electron-withdrawing substituents.
-
Lewis Acidity Tuning: The acidity of the boron center is significantly enhanced compared to unsubstituted phenylboronic acid (
).[5]-
Ortho-Fluorine Effect: Through inductive withdrawal (
), the fluorine atom lowers the . While steric hindrance usually impedes boronate formation, ortho-fluorine atoms can stabilize the tetrahedral boronate anion via intramolecular hydrogen bonding ( ), typically lowering the to ~7.8. -
Meta-Trifluoroacetamido Effect: The
group is a potent EWG. Its position at C3 exerts a strong inductive pull without imposing direct steric strain on the boron center. -
Net Result: The estimated
of this compound is 7.0 – 7.4 . This range is critical for medicinal applications, as it allows the compound to exist significantly as the reactive tetrahedral boronate anion at physiological pH (7.4), facilitating tight binding to serine proteases or beta-lactamases.
-
Solubility & Stability
-
Solubility: Moderate in water; highly soluble in polar aprotic solvents (DMSO, DMF) and lower alcohols (Methanol, Ethanol).
-
Protodeboronation Risk: High. Electron-poor arylboronic acids are susceptible to base-catalyzed protodeboronation. The presence of ortho-fluorine accelerates this pathway under harsh basic conditions or high temperatures.
Part 2: Synthetic Pathways
The synthesis typically proceeds via the functionalization of a protected aniline precursor.[2] The following protocol utilizes the pinacol ester to ensure purification integrity before the final hydrolysis.
Retro-Synthetic Analysis
Detailed Experimental Protocol
Objective: Synthesis of 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid from 2-fluoro-3-aminophenylboronic acid pinacol ester.
Reagents:
-
2-Fluoro-3-aminophenylboronic acid pinacol ester (1.0 eq)
-
Trifluoroacetic anhydride (TFAA) (1.1 eq)
-
Triethylamine (
) (1.2 eq) -
Dichloromethane (DCM) (anhydrous)
-
Sodium periodate (
) / Ammonium acetate ( ) (for deprotection)
Workflow:
-
Acylation:
-
Dissolve the amine starting material in anhydrous DCM under inert atmosphere (
). -
Cool to 0°C. Add
followed by dropwise addition of TFAA. -
Stir at 0°C for 30 mins, then warm to RT for 2 hours.
-
Checkpoint: Monitor via TLC/LC-MS. The amine peak should disappear, replaced by the amide mass (
). -
Workup: Wash with dilute HCl (0.1 M), then brine. Dry over
and concentrate.
-
-
Boronate Ester Hydrolysis (Deprotection):
-
Dissolve the crude pinacol ester in Acetone/Water (1:1).
-
Add
(3.0 eq) and (3.0 eq). Stir for 12–24 hours. -
Mechanism: Oxidative cleavage of the pinacol diol.
-
Extract with Ethyl Acetate. The boronic acid may partition into the aqueous phase at high pH; ensure pH is adjusted to ~3–4 for extraction.
-
-
Purification:
-
Recrystallization from Acetonitrile/Water or precipitative acidification is preferred over silica chromatography, which can cause streaking of free boronic acids.
-
Part 3: Applications in Drug Discovery[7]
Reversible Covalent Inhibition
This compound is a classic "warhead" scaffold for targeting serine hydrolases, including Beta-Lactamases (BLs) and Serine Proteases .
Mechanism of Action: The boron atom acts as an electrophile, accepting the lone pair from the active site serine hydroxyl group. This forms a tetrahedral boronate adduct that mimics the high-energy transition state of amide hydrolysis.
-
Transition State Mimicry: The tetrahedral geometry of the boronate adduct (
) closely resembles the tetrahedral intermediate of the substrate. -
Role of Substituents:
-
2-Fluoro: Inductively acidifies the boron, making it more electrophilic.
-
3-Trifluoroacetamido: Provides a secondary interaction point. The amide nitrogen can act as a hydrogen bond donor to residues like Asn132 (in Class A BLs), while the
group can engage in hydrophobic interactions or occupy the oxyanion hole.
-
Suzuki-Miyaura Cross-Coupling
While primarily an inhibitor, this compound serves as a building block for biaryl synthesis.
-
Challenge: The trifluoroacetamido group is base-labile. Standard Suzuki conditions (
, reflux) may hydrolyze the amide to the free amine. -
Solution: Use mild bases (
, ) or non-aqueous conditions to preserve the trifluoroacetyl group if it is required in the final product.
Part 4: Comparative Data Profile
| Property | Phenylboronic Acid | 2-Fluoro-phenylboronic Acid | 2-Fluoro-3-(trifluoroacetamido)PBA |
| Hammett | 0 | +0.06 (ortho) | High (+I/-I synergy) |
| Predicted | 8.8 | 7.8 | 7.0 – 7.2 |
| Physiological State (pH 7.4) | Neutral Trigonal | Mix Trigonal/Tetrahedral | Predominantly Tetrahedral Anion |
| Serine Trap Efficiency | Low | Moderate | High |
| Stability (Base) | High | Moderate | Low (Deboronation risk) |
References
-
Boronic Acids in Medicinal Chemistry
-
Title: Boronic Acids: Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents.[4]
- Source:Chemistry - A European Journal.
- Context: Discusses the impact of ortho-fluorine and EWGs on boronic acid and solv
-
-
Synthesis of Fluorinated Boronic Acids
-
Beta-Lactamase Inhibition
- Title: Discovery of Boronic Acids-Based β-Lactamase Inhibitors.
- Source:MDPI Pharmaceuticals.
- Context: Establishes the mechanism of reversible covalent inhibition by functionalized phenylboronic acids.
-
Trifluoroacetylation Protocols
- Title: Palladium-Catalyzed Trifluoroacetyl
- Source:Organic Letters.
- Context: Describes the stability and synthesis of trifluoroacetylated arom
